molecular formula C14H13ClN2 B055336 4-Aminomethyl-2'-cyanobiphenyl hydrochloride CAS No. 124807-10-9

4-Aminomethyl-2'-cyanobiphenyl hydrochloride

Cat. No.: B055336
CAS No.: 124807-10-9
M. Wt: 244.72 g/mol
InChI Key: YBZCPEKLZDOXLK-UHFFFAOYSA-N
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Description

Madecassol is a compound derived from the plant Centella asiatica, commonly known as “Indian pennywort” or “Gotu kola.” It is primarily composed of madecassoside, a triterpenoid saponin, which is known for its therapeutic properties. Madecassol is widely used in traditional medicine and modern pharmaceuticals for its wound healing, anti-inflammatory, and anti-aging effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Madecassol is typically extracted from Centella asiatica through a series of extraction and purification processes. The plant material is first dried and powdered, then subjected to solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate madecassoside .

Industrial Production Methods

In industrial settings, the production of madecassoside involves large-scale extraction from Centella asiatica. The process includes:

Chemical Reactions Analysis

Types of Reactions

Madecassoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Madecassol has a wide range of scientific research applications:

Mechanism of Action

Madecassol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Madecassol is often compared with other triterpenoid saponins such as:

Conclusion

Madecassol, derived from Centella asiatica, is a compound with significant therapeutic potential. Its preparation involves extraction and purification from the plant, and it undergoes various chemical reactions to form different derivatives. Madecassol has diverse scientific research applications, particularly in medicine and industry, due to its wound healing, anti-inflammatory, and antioxidant properties. Its mechanism of action involves promoting collagen synthesis, inhibiting inflammation, and reducing oxidative stress. Compared to similar compounds like asiaticoside and madecassic acid, madecassol stands out for its unique combination of therapeutic effects.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZCPEKLZDOXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635348
Record name 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124807-10-9
Record name 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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